molecular formula C13H15NO3S B7629624 3-methyl-2-(1,3-thiazolidine-3-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one

3-methyl-2-(1,3-thiazolidine-3-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one

Cat. No. B7629624
M. Wt: 265.33 g/mol
InChI Key: KDLGCNPKCJMWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(1,3-thiazolidine-3-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'thiazolidinedione' and has been extensively studied for its effects on various physiological processes. In

Mechanism of Action

The mechanism of action of thiazolidinedione is complex and not fully understood. However, it is believed that thiazolidinedione acts on peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. Thiazolidinedione binds to PPARs and activates them, leading to changes in gene expression and physiological processes. Thiazolidinedione has been shown to activate PPAR-gamma, which is involved in adipocyte differentiation, insulin sensitivity, and glucose metabolism.
Biochemical and Physiological Effects:
Thiazolidinedione has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Thiazolidinedione also has antioxidant properties, which protect cells from oxidative stress. Additionally, thiazolidinedione has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial for the treatment of diabetes. Thiazolidinedione has also been shown to reduce lipid accumulation in the liver, which is beneficial for the treatment of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

Thiazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Thiazolidinedione has also been extensively studied, and its effects on various physiological processes are well-documented. However, thiazolidinedione has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, thiazolidinedione has been shown to have some toxic effects, which may limit its use in certain experiments.

Future Directions

Thiazolidinedione has several potential future directions for research. One area of research is the development of new thiazolidinedione analogs that have improved therapeutic properties. Another area of research is the investigation of the effects of thiazolidinedione on other physiological processes, such as neurodegenerative diseases and autoimmune disorders. Additionally, thiazolidinedione has been shown to have potential as a chemopreventive agent, and further research in this area may lead to the development of new cancer treatments.

Synthesis Methods

Thiazolidinedione can be synthesized using a variety of methods, including the reaction of 2-cyano-3-methyl-1,4-naphthoquinone with thiourea, followed by cyclization with chloroacetic acid. Another method involves the reaction of 2-cyano-3-methyl-1,4-naphthoquinone with thiosemicarbazide, followed by cyclization with chloroacetic acid. These methods have been modified and optimized to produce thiazolidinedione in high yields and purity.

Scientific Research Applications

Thiazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Thiazolidinedione has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. Additionally, thiazolidinedione has been studied for its effects on cardiovascular disease, as it has been shown to reduce inflammation and improve lipid metabolism.

properties

IUPAC Name

3-methyl-2-(1,3-thiazolidine-3-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-8-11-9(15)3-2-4-10(11)17-12(8)13(16)14-5-6-18-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGCNPKCJMWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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